An In-depth Technical Guide to N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide, a substituted benzothiazole derivative. While specific experimental data for this exact molecule is not extensively published, this document, grounded in established principles of organic chemistry and analysis of analogous structures, outlines its predicted chemical structure, a robust synthetic pathway, and detailed methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals working with heterocyclic compounds and exploring novel molecular entities.
Molecular Structure and Physicochemical Properties
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide belongs to the benzothiazole class of heterocyclic compounds, which are noted for their diverse pharmacological activities.[1] The core structure consists of a benzene ring fused to a thiazole ring. The molecule is further functionalized with a propanamide group at the 2-position of the benzothiazole ring and an acetamido group at the 6-position.
The presence of amide functionalities and the benzothiazole core is expected to influence the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical factors in its biological activity and formulation characteristics.
Caption: Chemical structure of N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C12H13N3O2S | Based on chemical structure |
| Molecular Weight | 263.32 g/mol | Calculated from the molecular formula |
| LogP | ~1.5 - 2.5 | Estimated based on similar benzothiazole structures |
| Hydrogen Bond Donors | 2 | The two N-H groups |
| Hydrogen Bond Acceptors | 4 | The two C=O groups and the N and S atoms in the thiazole ring |
| pKa | ~8-9 (amide N-H) | Estimated based on typical amide pKa values |
Proposed Synthesis Protocol
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide can be logically approached through a multi-step process starting from a commercially available precursor. The general strategy involves the acylation of a substituted 2-aminobenzothiazole.[2]
2.1 Synthesis of the Precursor: N-(2-amino-1,3-benzothiazol-6-yl)acetamide
The synthesis of the key intermediate, N-(2-amino-1,3-benzothiazol-6-yl)acetamide, can be achieved via the thiocyanation of 4-aminoacetanilide followed by cyclization.
2.2 Final Synthesis Step: Acylation with Propanoyl Chloride
The final step involves the acylation of the 2-amino group of the benzothiazole intermediate with propanoyl chloride.
Experimental Protocol:
Materials:
-
N-(2-amino-1,3-benzothiazol-6-yl)acetamide
-
Propanoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-(2-amino-1,3-benzothiazol-6-yl)acetamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
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Add pyridine (1.1 eq) to the solution and stir for 10 minutes.
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Slowly add propanoyl chloride (1.1 eq) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide.
Caption: Proposed synthesis workflow for the target molecule.
Analytical and Spectroscopic Characterization
A comprehensive suite of analytical techniques is essential for the unambiguous identification and purity assessment of the synthesized compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation.[1]
¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Protons: Signals corresponding to the protons on the benzothiazole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern.
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Amide Protons: Two distinct singlets for the two N-H protons are anticipated, likely in the range of δ 9.0-12.0 ppm.
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Propanamide Group: A triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂) are expected in the aliphatic region (δ 1.0-2.5 ppm).
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Acetamido Group: A singlet for the methyl group (CH₃) is expected around δ 2.0-2.2 ppm.
¹³C NMR (100 MHz, DMSO-d₆):
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Carbonyl Carbons: Two signals for the amide carbonyl carbons are expected in the downfield region (δ 165-175 ppm).
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Aromatic Carbons: Signals for the carbons of the benzothiazole ring will appear in the aromatic region (δ 110-155 ppm).
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Aliphatic Carbons: Signals for the methyl and methylene carbons of the propanamide and acetamido groups will be observed in the upfield region (δ 10-40 ppm).
3.2 Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.[3]
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3100 | N-H Stretch | Amide |
| 1680-1630 | C=O Stretch | Amide I |
| 1650-1580 | N-H Bend | Amide II |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1515 | C=N Stretch | Thiazole Ring |
3.3 Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and fragmentation pattern of the compound.[4]
-
High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ should be determined to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for N-acylbenzothiazoles involve cleavage of the amide bond.
3.4 High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.[5]
Protocol for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 280-320 nm).
-
Purity Assessment: The purity is determined by the peak area percentage of the main product peak.
Caption: Analytical workflow for compound characterization.
Potential Applications and Future Directions
Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The specific combination of the 6-acetamido and 2-propanamido substituents on the benzothiazole core suggests several potential areas of application that warrant further investigation.
-
Antimicrobial Agents: Many benzothiazole derivatives exhibit potent antibacterial and antifungal properties.[2] The synthesized compound should be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Substituted benzothiazoles have been investigated as inhibitors of various kinases and other targets relevant to cancer therapy.[6][7] The antiproliferative activity of the title compound could be evaluated in various cancer cell lines.
-
Enzyme Inhibition: The benzothiazole scaffold is present in molecules that act as inhibitors for a range of enzymes.[8] Screening against relevant enzyme targets could reveal novel therapeutic potential.
Further research should focus on the in-depth biological evaluation of N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide, including mechanism of action studies and structure-activity relationship (SAR) analysis by synthesizing and testing related analogues.
References
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Wang, D., Wang, W., Wang, Y., & Ding, W. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516. [Link]
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Geronikaki, A., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies, 22(3). [Link]
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Nishad, et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3), S705-S718. [Link]
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Vicini, P., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(11), 1513-1526. [Link]
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Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. [Link]
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Geronikaki, A., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300322. [Link]
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Vicini, P., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]
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Unknown Author. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Cognitive Science and Technology. [Link]
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Lim, L. K., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(2), 483-490. [Link]
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Zappia, G., et al. (2020). Design and Synthesis of Novel Benzothiazole Derivatives as Multifunctional Agents. IRIS. [Link]
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Wikipedia contributors. (2023). Propanamide. Wikipedia. [Link]
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Kumar, B. V., et al. (2014). Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Der Pharma Chemica, 6(5), 363-369. [Link]
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AL-Hadithi, M. A. K. (2005). Synthesis and Characterization of N-((6-substituted - Benzothiazol-2-Y)succunamic acid. 3-(6-substituted-benzothiazol-2-Y1)-Carbamoyl Prorionyl Chloride and study of thier Biological effects. Baghdad Science Journal, 2(1). [Link]
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Siddiqui, N., et al. (2007). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. Academia.edu. [Link]
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Siddiqui, N., et al. (2007). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. ResearchGate. [Link]
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Siddiqui, N., et al. (2007). N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. PubMed. [Link]
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Tlapale-Rojas, L., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(10), 3078-3082. [Link]
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Geronikaki, A., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. PubMed. [Link]
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Al-Masoudi, N. A., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. [Link]
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